4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide
Description
Properties
CAS No. |
688055-77-8 |
|---|---|
Molecular Formula |
C25H21N3O4S |
Molecular Weight |
459.52 |
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33) |
InChI Key |
NPDOXYHFOLUODI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a synthetic compound characterized by its complex quinazolinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C25H21N3O4S
- Molecular Weight : 459.52 g/mol
- CAS Number : 688055-77-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that derivatives of quinazolinones can inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- A series of 2-thioxoquinazolinone derivatives demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria, indicating that modifications in the quinazoline framework can enhance antibacterial efficacy .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Anticancer Activity
The anticancer potential of this compound aligns with findings from related quinazolinone studies. Notably:
- Compounds derived from the quinazoline scaffold have been reported to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For example, certain derivatives displayed higher potency than Erlotinib in inhibiting EGFR and showed promising results in xenograft models .
Table 2: Anticancer Efficacy of Quinazolinone Derivatives
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines reported that compounds similar to this compound exhibited significant dose-dependent inhibition of cell viability across multiple cancer types .
- Animal Models : In a mouse model for lung cancer, specific quinazolinone derivatives demonstrated not only tumor growth inhibition but also an increase in survival rates compared to control groups. This highlights the potential therapeutic applications of these compounds in oncology .
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring correct substitution patterns on the quinazoline ring .
- Stability : The thioxo group may degrade under acidic or oxidative conditions, requiring inert atmospheres .
Which spectroscopic and analytical methods are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the dioxolo group resonate at δ 6.2–6.8 ppm, while the phenethyl chain shows distinct methylene signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 479.94 for a related chlorophenyl analog) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm) and thioamide (C=S, ~1250 cm) groups .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the quinazoline core .
How should researchers design initial biological activity screens for this compound?
Basic Research Question
- Target Selection : Prioritize kinases or enzymes (e.g., EGFR, PARP) where quinazoline derivatives are known inhibitors .
- Assay Types :
- Positive Controls : Include reference inhibitors (e.g., Gefitinib for EGFR) to benchmark activity .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance coupling efficiency .
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to attach aryl groups .
- Real-Time Monitoring : Employ LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. Data-Driven Example :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Quinazoline cyclization | Solvent | DMF, 90°C | 65% → 82% |
| Amide coupling | Catalyst | HATU/DIPEA | 45% → 73% |
How should discrepancies in biological activity data across assays be addressed?
Advanced Research Question
- Assay Validation :
- Physicochemical Factors :
Case Study : A related quinazoline showed IC variability (1–10 µM) due to serum protein binding in cell media; adding BSA stabilized activity .
What computational strategies can predict the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB: 1M17). The thioxo group may form hydrogen bonds with Lys745 .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Validation : Cross-check computational hits with experimental mutagenesis (e.g., alanine scanning of predicted binding residues) .
What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to improve oral bioavailability .
- Structural Modifications :
- Formulation : Use nanoemulsions or liposomes to improve plasma half-life .
Preclinical Example : A benzamide analog with 4-methoxyphenyl showed 3× higher AUC in rodent models after PEGylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
